Cas no 560-66-7 (Eburicoic acid)

Eburicoic acid 化学的及び物理的性質
名前と識別子
-
- Lanost-8-en-21-oicacid, 3-hydroxy-24-methylene-, (3b)-
- Eburicoic acid
- Eburicoinsaeure
- Eburicosaeure
- Eburcoic acid
- NSC 41969
- 560-66-7
- FE37KG6A7Q
- MS-28713
- NSC-41969
- UNII-FE37KG6A7Q
- AKOS040760373
- SCHEMBL18195824
- HY-122951
- 3beta-Hydroxy-24-methylene-8-lanostene-21-oic acid
- (r)-2-((3s,5r,10s,13r,14r,17r)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,4,5,6,7,10,11,12,13,14,15,16,17-tetradecahydro-1h-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methyleneheptanoic acid
- CS-0090665
- CHEMBL179188
- Lanost-8-en-21-oic acid, 3-hydroxy-24-methylene-, (3beta)-
- (2R)-2-[(3S,5S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3 ,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-m ethyl-5-methylidene-heptanoic acid
- 2-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid
- NSC41969
- DTXSID20971389
- FT-0775742
- CHEMBL1981478
- 3-hydroxy-24-methylidenelanost-8-en-21-oic acid
- (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid
- NCI60_003951
- DA-52788
- (2R)-2-[(2S,5S,7R,11R,14R,15R)-5-Hydroxy-2,6,6,11,15-pentamethyltetracyclo[8.7.0.0,.0,]heptadec-1(10)-en-14-yl]-6-methyl-5-methylideneheptanoate
- 3 beta-hydroxy-24-methylene-8-lanostene-21-oic acid
- (2R)-2-((3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta(a)phenanthren-17-yl)-6-methyl-5-methylideneheptanoic acid
- Eburicoate
- (2R)-2-((2S,5S,7R,11R,14R,15R)-5-Hydroxy-2,6,6,11,15-pentamethyltetracyclo(8.7.0.0,.0,)heptadec-1(10)-en-14-yl)-6-methyl-5-methylideneheptanoate
- GLXC-18055
-
- インチ: InChI=1S/C31H50O3/c1-19(2)20(3)9-10-21(27(33)34)22-13-17-31(8)24-11-12-25-28(4,5)26(32)15-16-29(25,6)23(24)14-18-30(22,31)7/h19,21-22,25-26,32H,3,9-18H2,1-2,4-8H3,(H,33,34)/t21-,22-,25+,26+,29-,30-,31+/m1/s1
- InChIKey: UGMQOYZVOPASJF-OXUZYLMNSA-N
- ほほえんだ: CC(C)C(=C)CCC(C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O
計算された属性
- せいみつぶんしりょう: 470.37600
- どういたいしつりょう: 470.375995
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 34
- 回転可能化学結合数: 6
- 複雑さ: 881
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 7
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 57.5
- 疎水性パラメータ計算基準値(XlogP): 8
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.05±0.1 g/cm3 (20 ºC 760 Torr),
- ゆうかいてん: 292-293 ºC
- ふってん: 572.6°Cat760mmHg
- フラッシュポイント: 314.1°C
- 屈折率: 1.54
- ようかいど: Insuluble (4.7E-6 g/L) (25 ºC),
- PSA: 57.53000
- LogP: 7.78980
Eburicoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
ChemFaces | CFN90414-10mg |
Eburicoic acid |
560-66-7 | >=98% | 10mg |
$318 | 2023-09-19 | |
MedChemExpress | HY-122951-1mg |
Eburicoic acid |
560-66-7 | ≥98.0% | 1mg |
¥1600 | 2024-04-18 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E43380-5mg |
Eburicoic acid |
560-66-7 | ,HPLC≥96.5% | 5mg |
¥2658.0 | 2023-09-08 | |
MedChemExpress | HY-122951-10mg |
Eburicoic acid |
560-66-7 | ≥98.0% | 10mg |
¥7200 | 2023-08-31 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1599-1mg |
Eburicoic acid |
560-66-7 | 98.94% | 1mg |
¥ 1480 | 2023-09-07 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1599-5mg |
Eburicoic acid |
560-66-7 | 98.94% | 5mg |
¥ 3747 | 2023-09-07 | |
Aaron | AR00DBFE-5mg |
(2R)-2-[(3S,5S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3 ,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-m ethyl-5-methylidene-heptanoic acid |
560-66-7 | 5mg |
$301.00 | 2025-01-24 | ||
A2B Chem LLC | AG20238-50mg |
(2R)-2-[(3S,5S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3 ,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-m ethyl-5-methylidene-heptanoic acid |
560-66-7 | 98% by HPLC | 50mg |
$4568.00 | 2024-04-19 | |
A2B Chem LLC | AG20238-10mg |
(2R)-2-[(3S,5S,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3 ,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-m ethyl-5-methylidene-heptanoic acid |
560-66-7 | 98% by HPLC | 10mg |
$1294.00 | 2024-04-19 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1599-10mg |
Eburicoic acid |
560-66-7 | 98.94% | 10mg |
¥ 5612 | 2023-09-07 |
Eburicoic acid 関連文献
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Yi Kuang,Bin Li,Zilong Wang,Xue Qiao,Min Ye Nat. Prod. Rep. 2021 38 83
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2. The biosynthesis of eburicoic acid from sesquiterpene precursorsW. Lawrie,J. McLean,P. L. Pauson,J. Watson J. Chem. Soc. C 1967 2002
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R. M. Gascoigne,J. J. H. Simes Q. Rev. Chem. Soc. 1955 9 328
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4. 491. The chemistry of fungi. Part XVIII. The cyclic system of eburicoic acidJ. S. E. Holker,A. D. G. Powell,Alexander Robertson,J. J. H. Simes,R. S. Wright J. Chem. Soc. 1953 2414
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5. 195. Eburicoic acidF. N. Lahey,P. H. A. Strasser J. Chem. Soc. 1951 873
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D. H. R. Barton,D. Giacopello,P. Manitto,D. L. Struble J. Chem. Soc. C 1969 1047
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7. 521. The chemistry of fungi. Part XVI. Eburicoic acidR. M. Gascoigne,J. S. E. Holker,B. J. Ralph,Alexander Robertson J. Chem. Soc. 1951 2346
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Cheng-Hsiu Lin,Yueh-Hsiung Kuo,Chun-Ching Shih RSC Adv. 2018 8 20462
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9. 492. The chemistry of fungi. Part XIX. The structure of eburicoic acidJ. S. E. Holker,A. D. G. Powell,Alexander Robertson,J. J. H. Simes,R. S. Wright,R. M. Gascoigne J. Chem. Soc. 1953 2422
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10. 377. The chemistry of fungi. Part XVII. Dehydroeburicoic acidR. M. Gascoigne,Alexander Robertson,J. J. H. Simes J. Chem. Soc. 1953 1830
Eburicoic acidに関する追加情報
Eburicoic Acid: A Comprehensive Overview
Eburicoic acid, also known by its CAS number 560-66-7, is a naturally occurring compound that has garnered significant attention in the fields of pharmacology and natural product chemistry. This compound, derived from certain plant species, exhibits a wide range of biological activities, making it a subject of extensive research. In this article, we will delve into the properties, applications, and recent advancements in the study of eburicoic acid.
Eburicoic acid is a type of triterpenoid, a class of organic compounds characterized by their complex carbon skeletons. Its structure consists of multiple rings and functional groups that contribute to its diverse biological effects. The compound is particularly notable for its anti-inflammatory and antioxidant properties, which have been extensively studied in recent years. Researchers have found that eburicoic acid can effectively inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases such as arthritis and cardiovascular disorders.
The CAS number 560-66-7 is a unique identifier assigned to eburicoic acid by the Chemical Abstracts Service. This identifier ensures that the compound can be accurately referenced in scientific literature and databases. The use of CAS numbers is crucial for maintaining consistency and clarity in chemical nomenclature, especially when dealing with compounds that may have multiple names or synonyms.
Recent studies have explored the potential of eburicoic acid in cancer therapy. Preclinical experiments have shown that this compound can induce apoptosis in cancer cells while sparing healthy cells, indicating its selective cytotoxicity. Additionally, eburicoic acid has been found to enhance the efficacy of conventional chemotherapy drugs, suggesting a synergistic effect that could improve treatment outcomes.
In terms of sourcing, eburicoic acid is primarily extracted from specific plant species native to certain regions. The extraction process involves advanced techniques such as high-performance liquid chromatography (HPLC) to ensure purity and bioavailability. The demand for this compound has led to increased interest in sustainable sourcing methods and large-scale production techniques.
The application of eburicoic acid extends beyond pharmacology into cosmetics and nutraceuticals. Its antioxidant properties make it an ideal ingredient for anti-aging products and skincare formulations. Recent advancements in nanotechnology have enabled the encapsulation of eburicoic acid into lipid nanoparticles, enhancing its stability and bioavailability when applied topically.
From a synthetic perspective, researchers have developed various methods to synthesize eburicoic acid in vitro. These methods include enzymatic synthesis and chemical synthesis using readily available starting materials. The development of efficient synthetic pathways has significantly reduced the cost of producing eburicoic acid, making it more accessible for both research and commercial applications.
In conclusion, eburicoic acid (CAS 560-66-7) is a versatile compound with immense potential in multiple fields. Its anti-inflammatory, antioxidant, and anticancer properties continue to be explored through cutting-edge research methodologies. As our understanding of this compound deepens, it is likely that new applications will emerge, further solidifying its importance in modern science and medicine.

